molecular formula C17H14N2O2 B13898556 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one

2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B13898556
M. Wt: 278.30 g/mol
InChI Key: MHICXSXJKPJWLW-UHFFFAOYSA-N
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Description

2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzyl group at the 2-position, a hydroxyphenyl group at the 5-position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of benzylamine with 4-hydroxybenzaldehyde, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C. The reaction mixture is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.

Scientific Research Applications

2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.

    2-benzyl-5-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure but with a chloro group instead of a hydroxy group.

    2-benzyl-5-(4-nitrophenyl)pyrimidin-4(3H)-one: Similar structure but with a nitro group instead of a hydroxy group.

Uniqueness

2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-benzyl-5-(4-hydroxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H14N2O2/c20-14-8-6-13(7-9-14)15-11-18-16(19-17(15)21)10-12-4-2-1-3-5-12/h1-9,11,20H,10H2,(H,18,19,21)

InChI Key

MHICXSXJKPJWLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C3=CC=C(C=C3)O

Origin of Product

United States

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